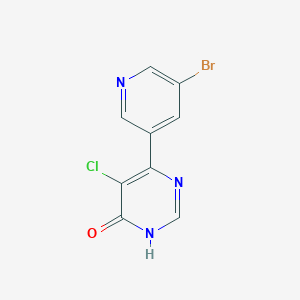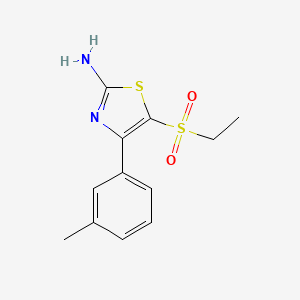
3-Amino-1,4-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,4-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 3-position and methyl groups at the 1- and 4-positions on the quinoline ring, along with a ketone group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-dimethylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and 3,4-dimethylbenzaldehyde, the compound can be synthesized via a Pfitzinger reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Amino-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-1,4-dimethylquinolin-2(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Aminoquinoline: Similar structure with an amino group at the 2-position.
4-Methylquinoline: Similar structure with a methyl group at the 4-position.
Uniqueness
3-Amino-1,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups, along with the ketone group, provides a distinct set of properties compared to other quinoline derivatives.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
3-amino-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,12H2,1-2H3 |
InChIキー |
TUWCUONLBZBKEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)
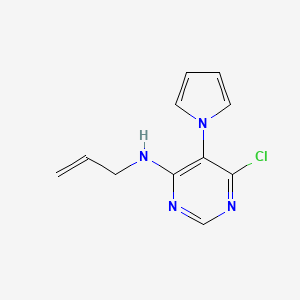

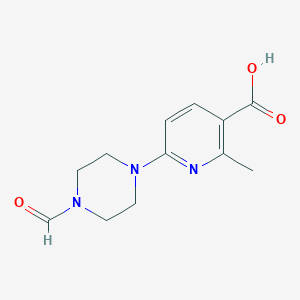
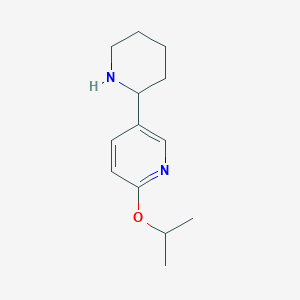
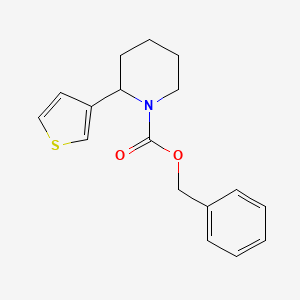
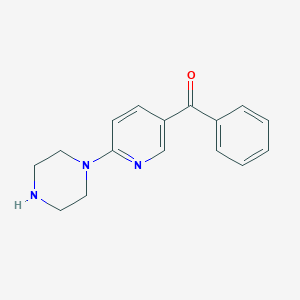
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

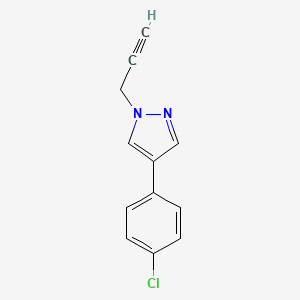
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

